molecular formula C16H11N3 B6122028 6-methyl-2-(8-quinolinyl)nicotinonitrile

6-methyl-2-(8-quinolinyl)nicotinonitrile

Cat. No. B6122028
M. Wt: 245.28 g/mol
InChI Key: PLHIMLGKSFVDIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-2-(8-quinolinyl)nicotinonitrile, also known as MQN-105, is a small molecule that has gained attention in the scientific community for its potential use in various research applications. This compound is a member of the nicotinonitrile family and has been found to exhibit promising biological activity.

Mechanism of Action

The mechanism of action of 6-methyl-2-(8-quinolinyl)nicotinonitrile is not fully understood. However, studies have suggested that it may act by inhibiting various signaling pathways involved in cell growth and survival, such as the PI3K/Akt and MAPK/ERK pathways.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. Studies have shown that it can induce apoptosis in cancer cells by activating caspase enzymes and increasing the expression of pro-apoptotic proteins. In addition, this compound has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

6-methyl-2-(8-quinolinyl)nicotinonitrile has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes, making it a potential candidate for in vivo studies. In addition, it has been found to exhibit low toxicity, making it a safe compound for use in lab experiments. However, one limitation of using this compound is that its mechanism of action is not fully understood, making it difficult to design experiments to fully elucidate its effects.

Future Directions

There are several future directions for research involving 6-methyl-2-(8-quinolinyl)nicotinonitrile. One area of interest is in the development of novel cancer therapies. This compound has shown promising activity in inhibiting the growth of cancer cells, and further studies are needed to fully understand its potential as a cancer therapy. In addition, studies are needed to further elucidate the mechanism of action of this compound and its effects on various signaling pathways. Finally, studies are needed to optimize the synthesis of this compound and improve its purity and yield.

Synthesis Methods

6-methyl-2-(8-quinolinyl)nicotinonitrile can be synthesized through a multistep process involving the condensation of 2-acetyl-6-methoxynicotinic acid with 8-aminoquinoline, followed by dehydration and reduction reactions. This process has been optimized to yield high purity and yield of the final product.

Scientific Research Applications

6-methyl-2-(8-quinolinyl)nicotinonitrile has been found to exhibit promising activity in various research applications. One such application is in the field of cancer research. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. In addition, this compound has also been found to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

6-methyl-2-quinolin-8-ylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3/c1-11-7-8-13(10-17)16(19-11)14-6-2-4-12-5-3-9-18-15(12)14/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLHIMLGKSFVDIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C#N)C2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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